1-chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide
Description
1-Chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a methyl group and a pyridin-4-ylmethyl moiety. This compound belongs to the class of pyridin-4-ylmethyl sulfonamides, which have demonstrated fungicidal activity in agricultural applications .
Properties
Molecular Formula |
C8H11ClN2O2S |
|---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
1-chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11(14(12,13)7-9)6-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
HOBPHXHTYWPXGL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=NC=C1)S(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide typically involves the reaction of N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
1-Chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives. Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are typically used.
Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a sulfonic acid.
Scientific Research Applications
1-Chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can serve as a probe to investigate the binding sites of various biomolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-N-methyl-N-(pyridin-4-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridin-4-ylmethyl group enhances the compound’s binding affinity to certain biological targets, facilitating its use in biochemical assays and drug development .
Comparison with Similar Compounds
Table 1: Comparison of Key Fungicidal Sulfonamides
Key Findings :
- The target compound’s pyridin-4-ylmethyl group distinguishes it from tolylfluanid and dichlofluanid, which feature aromatic phenyl or methylphenyl substituents. This structural difference likely impacts target specificity and solubility.
- The discontinuation of the target compound (vs. commercial availability of tolylfluanid/dichlofluanid) suggests limitations in efficacy, stability, or regulatory compliance .
Pharmaceutical Sulfonamides
Example: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide
- Structural Features : Chromen-pyrazolopyrimidine core with fluorophenyl and methanesulfonamide groups .
- Activity : Targets kinase or protease enzymes (inferred from structural complexity), with a melting point of 252–255°C indicating high thermal stability .
- Comparison : The target fungicidal compound lacks the chromen-pyrimidine scaffold, resulting in simpler synthesis but narrower biological applicability. Fluorine atoms in the pharmaceutical analog enhance binding affinity and metabolic stability, a feature absent in the target compound .
Structural Analogs with Pyridinylmethyl Moieties
N,N′-Bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate
- Structural Features : Two pyridin-4-ylmethyl groups attached to a cyclohexanediammonium core .
- Relevance: The bis-pyridinylmethyl substitution in this compound contrasts with the mono-substitution in the target sulfonamide. Crystal structure data (e.g., hydrogen-bonding networks) suggest that increased pyridinylmethyl substitution enhances crystallinity but may reduce solubility, a critical factor in agrochemical formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
